Cas no 82072-23-9 (3-(Bromomethyl)benzaldehyde)

3-(Bromomethyl)benzaldehyde structure
3-(Bromomethyl)benzaldehyde structure
Product Name:3-(Bromomethyl)benzaldehyde
CAS No:82072-23-9
MF:C8H7BrO
MW:199.044581651688
MDL:MFCD06797497
CID:720328
PubChem ID:7127825
Update Time:2024-10-27

3-(Bromomethyl)benzaldehyde Chemical and Physical Properties

Names and Identifiers

    • 3-(Bromomethyl)benzaldehyde
    • 3-Bromomethyl-benzaldehyde
    • Benzaldehyde, 3-(bromomethyl)-
    • 3-(Bromomethyl)benzaldehyde (ACI)
    • α-Bromo-m-tolualdehyde
    • MDL: MFCD06797497
    • Inchi: 1S/C8H7BrO/c9-5-7-2-1-3-8(4-7)6-10/h1-4,6H,5H2
    • InChI Key: OEPGAYXSRGROSQ-UHFFFAOYSA-N
    • SMILES: O=CC1C=C(CBr)C=CC=1

Computed Properties

  • Exact Mass: 197.96800
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2

Experimental Properties

  • Melting Point: 49-51 ºC
  • Boiling Point: 269.7°C at 760 mmHg
  • PSA: 17.07000
  • LogP: 2.39400

3-(Bromomethyl)benzaldehyde Security Information

3-(Bromomethyl)benzaldehyde Customs Data

  • HS CODE:2913000090
  • Customs Data:

    China Customs Code:

    2913000090

    Overview:

    2913000090 Item2912Other derivatives of the listed products [refer to halogenation,sulfonation,Nitrosative or nitrosative derivatives]. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS: 2913000090 halogenated, sulphonated, nitrated or nitrosated derivatives of products of heading 2912 Educational tariff:17.0% Tax rebate rate:9.0% Regulatory conditions:none Most favored nation tariff:5.5% General tariff:30.0%

3-(Bromomethyl)benzaldehyde Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI XIAN DING Biotechnology Co., Ltd.
A-MV523-5g
3-(Bromomethyl)benzaldehyde
82072-23-9 97%
5g
1463.0CNY 2021-08-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
A-MV523-200mg
3-(Bromomethyl)benzaldehyde
82072-23-9 97%
200mg
113.0CNY 2021-08-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
A-MV523-1g
3-(Bromomethyl)benzaldehyde
82072-23-9 97%
1g
420.0CNY 2021-08-04
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B858793-1g
3-(Bromomethyl)Benzaldehyde
82072-23-9 ≥97%
1g
354.00 2021-05-17
TRC
B678110-50mg
3-(Bromomethyl)benzaldehyde
82072-23-9
50mg
$ 50.00 2022-06-06
TRC
B678110-100mg
3-(Bromomethyl)benzaldehyde
82072-23-9
100mg
$ 65.00 2022-06-06
TRC
B678110-500mg
3-(Bromomethyl)benzaldehyde
82072-23-9
500mg
$ 115.00 2022-06-06
Chemenu
CM255159-100g
3-(Bromomethyl)benzaldehyde
82072-23-9 95%+
100g
$1129 2021-08-04
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTYC1229-1 G
3-(bromomethyl)benzaldehyde
82072-23-9 95%
1g
¥ 481.00 2021-05-07
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTYC1229-5 G
3-(bromomethyl)benzaldehyde
82072-23-9 95%
5g
¥ 1,458.00 2021-05-07

3-(Bromomethyl)benzaldehyde Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ,  Hexane ;  0 °C; 2 h, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Chloroform ,  Water ;  1 h
Reference
A genetically encoded aldehyde for rapid protein labelling
Tuley, Alfred; et al, Chemical Communications (Cambridge, 2014, 50(56), 7424-7426

Production Method 2

Reaction Conditions
1.1 Reagents: Hydrogen bromide Solvents: Toluene ,  Water
Reference
Dynamic combinatorial chemistry with hydrazones: libraries incorporating heterocyclic and steroidal motifs
Simpson, Mark G.; et al, Organic & Biomolecular Chemistry, 2010, 8(5), 1181-1187

Production Method 3

Reaction Conditions
1.1 Reagents: Phosphorus tribromide Solvents: Dichloromethane ;  0 °C; overnight, 0 °C
Reference
Design, Synthesis, and Biological Evaluation of Novel Acylhydrazone Derivatives as Potent Neuraminidase Inhibitors
Li, Meng; et al, ACS Medicinal Chemistry Letters, 2020, 11(9), 1745-1750

Production Method 4

Reaction Conditions
1.1 Reagents: N1,N1,N3,N3-Tetrabromo-1,3-benzenedisulfonamide Solvents: Ethyl acetate ;  5.5 h, reflux
Reference
Poly(N,N'-dibromo-N-ethyl-benzene-1,3-disulfonamide), N,N,N',N'-tetrabromobenzene-1,3-disulfonamide and novel poly(N,N'-dibromo-N-phenylbenzene-1,3-disulfonamide) as powerful reagents for benzylic bromination
Ghorbani-Vaghei, Ramin; et al, Tetrahedron Letters, 2009, 50(16), 1861-1865

Production Method 5

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Ethanol ;  1 h, 25 °C
1.2 Reagents: Acetic acid ,  Hydrogen bromide ;  2 h, 25 °C
Reference
Highly efficient cyclosarin degradation mediated by a β-cyclodextrin derivative containing an oxime-derived substituent
Zengerle, Michael; et al, Beilstein Journal of Organic Chemistry, 2011, 7, 1543-1554

Production Method 6

Reaction Conditions
1.1 Reagents: Phosphorus tribromide Solvents: Chloroform ;  3 h, rt
Reference
Unsymmetrical, oxazolinyl-containing achiral and chiral NCN pincer ligand precursors and their complexes with palladium(II)
Hao, Xin-Qi; et al, Journal of Organometallic Chemistry, 2009, 695(1), 82-89

Production Method 7

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Solvents: Diethyl ether ;  3 min, rt
Reference
Synthesis of various cyclopropyl methyl bromide and its derivatives from ketones and/or aldehydes and some β-dicarbonyl compounds in the presence of BrCN and Et3N
Gholizadeh, Saeed; et al, Journal of the Iranian Chemical Society, 2019, 16(6), 1239-1253

Production Method 8

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Sodium nitrate Solvents: Water ;  9 h, 120 °C
Reference
Conversion of Benzylic Bromides to Benzaldehydes Using Sodium Nitrate as an Oxidant
Kulangiappar, K.; et al, Industrial & Engineering Chemistry Research, 2010, 49(14), 6670-6673

Production Method 9

Reaction Conditions
Reference
Thiol-Free E-Selective Approach to Dithiacyclophanes via Ring-Closing Metathesis
Kotha, Sambasivarao ; et al, Asian Journal of Organic Chemistry, 2023, 12(1),

3-(Bromomethyl)benzaldehyde Raw materials

3-(Bromomethyl)benzaldehyde Preparation Products

3-(Bromomethyl)benzaldehyde Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:82072-23-9)3-(Bromomethyl)benzaldehyde
Order Number:A10015
Stock Status:in Stock
Quantity:10g/25g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 14:58
Price ($):269.0/598.0
Email:sales@amadischem.com
Recommended suppliers
Amadis Chemical Company Limited
(CAS:82072-23-9)3-(Bromomethyl)benzaldehyde
A10015
Purity:99%/99%
Quantity:10g/25g
Price ($):269.0/598.0
Email